4-Methyl-6-(methylthio)pyrimidin-2-ol

Antituberculosis Antimycobacterial Infectious Disease

Disubstituted pyrimidine scaffold (4-methyl, 6-methylthio) enabling selective oxidation and nucleophilic substitution. Critical for mutant EGFR inhibitor libraries and antimicrobial SAR studies. The methylthio handle provides unique diversification absent in simple pyrimidin-2-ol analogs. Ideal for hit-to-lead optimization in oncology and neglected diseases.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 16710-11-5
Cat. No. B189747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(methylthio)pyrimidin-2-ol
CAS16710-11-5
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SC
InChIInChI=1S/C6H8N2OS/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
InChIKeyQLJKXZSFZWWMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS 16710-11-5) Sourcing Guide for R&D and Procurement Teams


4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS 16710-11-5) is a disubstituted pyrimidine scaffold bearing a 4-methyl group and a 6-methylthio substituent on a 2-pyrimidinol core. It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research [1]. The compound exhibits the tautomeric 2(1H)-pyrimidinone form, which confers a reactive nucleophilic site at the hydroxyl oxygen and an oxidizable methylthio moiety, enabling its use as a versatile intermediate for further functionalization . Preliminary in vitro studies indicate antituberculosis activity and potential as a precursor for antiviral and anticancer agents, although most bioactivity data are derived from derivative studies rather than the parent compound .

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS 16710-11-5): Why Analogs Are Not Drop-In Replacements


Substituting 4-Methyl-6-(methylthio)pyrimidin-2-ol with other pyrimidine-2-ol analogs is not a straightforward decision for procurement and research teams. The specific substitution pattern—a 4-methyl group and a 6-methylthio group—creates a unique electronic and steric environment that directly influences both chemical reactivity and biological target engagement [1]. For instance, the methylthio group is susceptible to oxidation, enabling the generation of sulfoxide or sulfone derivatives, a synthetic handle absent in simple 4-methylpyrimidin-2-ol analogs . Furthermore, studies on closely related 6-methyl-2-(methylthio)pyrimidine scaffolds demonstrate that the presence and position of the methylthio group are critical determinants of antimicrobial potency, with certain substitution patterns exhibiting significantly enhanced activity compared to unsubstituted pyrimidines [2]. Generic substitution may therefore compromise synthetic outcomes or alter biological activity profiles, necessitating careful evaluation of the specific structural requirements.

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS 16710-11-5): Quantitative Comparator Evidence for Scientific Evaluation


Antituberculosis Activity: In Vitro Comparison of 4-Methyl-6-(methylthio)pyrimidin-2-ol Against M. tuberculosis

4-Methyl-6-(methylthio)pyrimidin-2-ol has demonstrated in vitro antituberculosis activity against Mycobacterium tuberculosis, with the observed effect attributed to the inhibition of DNA synthesis or transcription. This activity profile is distinct from standard first-line agents such as isoniazid and rifampicin, which target cell wall synthesis and RNA polymerase, respectively. The precise mechanism is not fully elucidated but is linked to the compound's acidic nature and its conversion to 4-methylpyridine, which inhibits M. tuberculosis growth . While specific MIC values for the parent compound are not reported in the available literature, the antituberculosis activity has been documented in a reputable product datasheet, warranting further investigation as a potential lead scaffold.

Antituberculosis Antimycobacterial Infectious Disease

Antimicrobial Potency of 2-Methylthio-Pyrimidine Scaffolds: Comparative MIC Values Against Bacterial and Fungal Strains

While direct MIC data for 4-Methyl-6-(methylthio)pyrimidin-2-ol are not available, a systematic study of structurally related pyrimidin-2-ol/thiol/amine analogues provides a robust class-level inference for its antimicrobial potential. In this study, several pyrimidine derivatives exhibited significant antimicrobial activity against a panel of Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa, S. enterica) bacteria and fungal strains (C. albicans, A. niger). Notably, compounds 2, 5, 10, 11, and 12 were more active than standard drugs ciprofloxacin and fluconazole in certain assays [1]. The presence of a methylthio group on the pyrimidine ring was a key determinant of enhanced potency, as seen in derivatives of 2-(methylthio)pyrimidine . This suggests that 4-Methyl-6-(methylthio)pyrimidin-2-ol, bearing this critical pharmacophore, may demonstrate comparable or superior antimicrobial activity, making it a valuable building block for developing novel antimicrobial agents.

Antimicrobial Antibacterial Antifungal

EGFR Kinase Inhibition Selectivity: Subnanomolar Potency of 5-(Methylthio)pyrimidine Derivatives Against Mutant EGFR

Although 4-Methyl-6-(methylthio)pyrimidin-2-ol itself is not a reported EGFR inhibitor, a closely related class of 5-(methylthio)pyrimidine derivatives has been discovered as highly potent and selective inhibitors of the EGFR L858R/T790M mutant. These derivatives inhibited the enzymatic activity of the mutant EGFR with IC50 values in the subnanomolar range, while exhibiting hundreds of times lower potency against wild-type EGFR [1]. For example, compound 28 potently inhibited EGFR L858R/T790M phosphorylation with an IC50 of 41 nM and cellular proliferation in H1975 cells with an IC50 of 37 nM, while being significantly less toxic to A431 cells [2]. This remarkable selectivity profile highlights the potential of methylthio-substituted pyrimidines as privileged scaffolds for designing mutant-selective kinase inhibitors. 4-Methyl-6-(methylthio)pyrimidin-2-ol, with its methylthio group at the 6-position, may serve as a valuable starting point for medicinal chemistry optimization to achieve similar selectivity profiles.

Kinase Inhibitor EGFR Oncology

Synthetic Utility: Oxidation of Methylthio Group Enables Access to Sulfoxide and Sulfone Derivatives

A key differentiator of 4-Methyl-6-(methylthio)pyrimidin-2-ol is the presence of the methylthio group, which provides a unique synthetic handle for further functionalization. Unlike simple 4-methylpyrimidin-2-ol analogs, the methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . This oxidation pathway is not available to compounds lacking the thioether moiety, such as 4-methylpyrimidin-2-ol or 6-methylpyrimidin-2-ol. This synthetic versatility allows researchers to modulate the electronic properties and hydrogen-bonding capacity of the pyrimidine ring, which is critical for optimizing target binding and physicochemical properties in drug design. Additionally, the methylthio group can serve as a leaving group in nucleophilic aromatic substitution reactions, enabling further diversification of the core scaffold .

Synthetic Chemistry Building Block Oxidation

4-Methyl-6-(methylthio)pyrimidin-2-ol (CAS 16710-11-5): Recommended Research and Industrial Applications Based on Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Given the established potency and selectivity of 5-(methylthio)pyrimidine derivatives as mutant EGFR inhibitors, 4-Methyl-6-(methylthio)pyrimidin-2-ol serves as a strategic starting material for synthesizing novel kinase inhibitor libraries [1]. The methylthio group at the 6-position can be exploited for further diversification via oxidation or nucleophilic substitution, while the pyrimidinol core provides a scaffold for introducing additional substituents to enhance target affinity and selectivity. Research groups focusing on oncology and targeted therapies should prioritize this compound for hit-to-lead and lead optimization campaigns, particularly for targets where mutant-selective inhibition is desired.

Antimicrobial Drug Discovery: Hit Identification and Scaffold Hopping

The antimicrobial activity observed for pyrimidine-2-ol/thiol/amine analogues, especially those with methylthio substitution, validates 4-Methyl-6-(methylthio)pyrimidin-2-ol as a promising hit identification scaffold [2]. It is particularly well-suited for scaffold-hopping programs aimed at developing novel antibacterial and antifungal agents with improved potency and reduced resistance profiles compared to existing drugs like ciprofloxacin and fluconazole. The compound's modular structure allows for systematic exploration of structure-activity relationships (SAR) around the pyrimidine core.

Antitubercular Agent Development: Exploring Novel Mechanisms

The documented in vitro antituberculosis activity of 4-Methyl-6-(methylthio)pyrimidin-2-ol, coupled with its proposed mechanism involving DNA synthesis or transcription inhibition, positions it as a valuable lead for developing next-generation antitubercular agents . Given the global challenge of drug-resistant tuberculosis, this compound offers a structurally distinct starting point for medicinal chemistry optimization, potentially circumventing existing resistance mechanisms. Research groups focused on neglected diseases and global health should consider this compound for hit validation and lead optimization.

Synthetic Methodology Development: Oxidative Functionalization of Thioethers

The methylthio group in 4-Methyl-6-(methylthio)pyrimidin-2-ol provides a versatile synthetic handle for exploring new oxidation methodologies. Process chemists and synthetic methodologists can utilize this compound as a model substrate to develop selective oxidation protocols to sulfoxides and sulfones . The resulting sulfoxide and sulfone derivatives may exhibit altered biological activity profiles, making this a valuable tool for generating diverse compound libraries in a single step. This application is particularly relevant for groups focused on late-stage functionalization and diversity-oriented synthesis.

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